molecular formula C27H21N3O5 B1242791 K252a

K252a

Cat. No.: B1242791
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-TZFXDJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K252a, also known as this compound, is a useful research compound. Its molecular formula is C27H21N3O5 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurobiology

K252a has been extensively utilized in neurobiological studies to investigate its effects on neuronal differentiation and survival:

  • Neuronal Differentiation Inhibition : In rat pheochromocytoma PC12 cells, this compound effectively blocks differentiation induced by nerve growth factor, highlighting its potential role in modulating neurogenesis .
  • Pathfinding in Hippocampal Neurons : Chronic treatment with this compound has been shown to disrupt normal mossy fiber pathfinding during development and regeneration, indicating its influence on neuronal circuit formation .

Cancer Research

This compound exhibits promising antiproliferative effects in various cancer cell lines:

  • Endometrial Cancer : this compound significantly induces apoptosis in human endometrial cancer cells, associated with a decrease in anti-apoptotic proteins like bcl-2 and an increase in p21WAF1 levels. These findings suggest that this compound may serve as a potential therapeutic agent for endometrial cancer .
  • General Anticancer Activity : The compound has demonstrated broad anticancer properties across different cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Testicular Cell Reaggregation Study

A study involving adult human testicular cells utilized this compound to assess its impact on cellular reaggregation and tubulogenesis:

  • Experimental Design : Cells were treated with varying concentrations of this compound (200 nM to 5 µM) to evaluate changes in aggregate size and number.
  • Results : The treatment resulted in a dose-dependent reduction in aggregate size and number, with significant alterations observed at concentrations above the IC50 (203.3 nM). This study highlights this compound's utility in exploring cellular behaviors relevant to testicular morphogenesis .

Neuroprotective Effects

Research indicates that this compound may confer neuroprotective benefits during ischemic injury by inhibiting the JNK pathway, which is involved in apoptotic signaling cascades. This suggests potential applications in treating neurodegenerative conditions where ischemia plays a role .

Data Tables

Application AreaEffect ObservedReference
NeurobiologyInhibition of neuronal differentiation
Cancer ResearchInduction of apoptosis in endometrial cancer
Testicular MorphogenesisDecreased aggregate size and number
NeuroprotectionInhibition of JNK pathway during ischemia

Q & A

Basic Research Questions

Q. What are the primary kinase targets of K252a, and what are their respective IC50 values?

this compound is a broad-spectrum kinase inhibitor with distinct potency across targets. Key IC50 values include:

KinaseIC50 (nM)Reference
Phosphorylase kinase1.7
Protein kinase A140
Protein kinase C470
CaM kinase II270
Trk receptor tyrosine kinase3

Methodological Insight : Validate target specificity using kinase profiling assays (e.g., competitive ATP-binding assays) and confirm functional inhibition via downstream phosphorylation analysis (e.g., Western blotting for ERK1/2 or CREB) .

Q. How does this compound inhibit Trk receptor signaling, and what experimental approaches validate this mechanism?

this compound competitively binds to the ATP-binding site of Trk receptors, blocking autophosphorylation and downstream signaling (e.g., BDNF/TrkB-mediated neurite outgrowth). To validate:

  • Use immunoprecipitation to assess Trk phosphorylation status.
  • Perform neurite outgrowth assays in primary neurons treated with this compound (100–500 nM) alongside NGF/BDNF stimulation .

Q. What are the recommended concentrations of this compound for in vitro studies, and how should solvent effects be controlled?

  • In vitro range : 1–500 nM (cell-permeable; dissolved in DMSO).
  • Critical controls : Include vehicle (DMSO) controls at equivalent concentrations (e.g., ≤0.1% v/v). Pre-test solvent toxicity via viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on this compound’s role in apoptosis under different cellular contexts?

Conflicting apoptosis outcomes (e.g., cell type-specific effects) require:

  • Dose-response profiling : Test this compound across a gradient (1–1000 nM) to identify context-dependent thresholds.
  • Mechanistic dissection : Combine caspase-3/7 activity assays with cell cycle analysis (e.g., flow cytometry for cdc25/cdc2 inhibition) .
  • Cross-validation : Replicate findings in multiple cell lines (e.g., cancer vs. primary cells) .

Q. What methodological considerations are critical when using this compound in neurobiological models to ensure target specificity?

  • Off-target mitigation : Pair this compound with genetic knockdown (e.g., siRNA targeting Trk receptors) to confirm phenotype causality.
  • Temporal control : Use pulsed treatments (e.g., 24–48 hr) to avoid chronic off-target effects on PKC/PKA.
  • Functional readouts : Monitor synaptic plasticity markers (e.g., BDNF, CREB) and behavioral endpoints (e.g., Morris water maze for memory deficits) .

Q. How should researchers optimize this compound treatment protocols in chronic stress models to differentiate its effects from confounding variables?

  • Model design : Use a factorial approach (e.g., this compound ± chronic unpredictable mild stress (CUMS)) to isolate stress vs. pharmacological effects.
  • Biomarker panels : Combine behavioral assays (sucrose preference test) with molecular endpoints (plasma corticosterone, hippocampal BDNF levels) .
  • Statistical rigor : Apply mixed-effects models to account for inter-individual variability in stress responses .

Q. Data Contradiction Analysis

Example Conflict : reports no significant changes in CUMS+this compound groups vs. CUMS alone in depression-like behaviors, suggesting this compound may not modulate stress-induced pathways in this model.
Resolution Strategy :

  • Replicate under varied stress durations or this compound administration timelines.
  • Explore alternative pathways (e.g., glucocorticoid receptor crosstalk) via transcriptomic profiling .

Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27+/m0/s1

InChI Key

KOZFSFOOLUUIGY-TZFXDJNOSA-N

Isomeric SMILES

C[C@@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

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